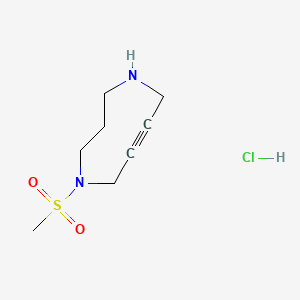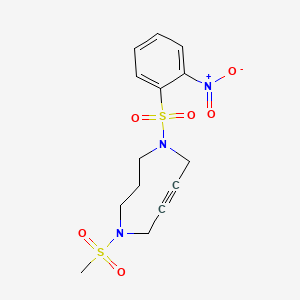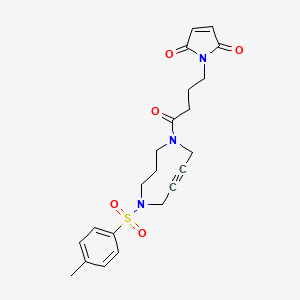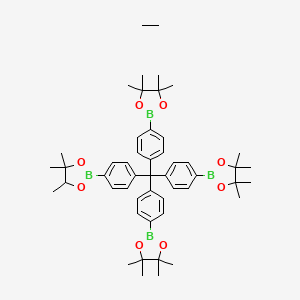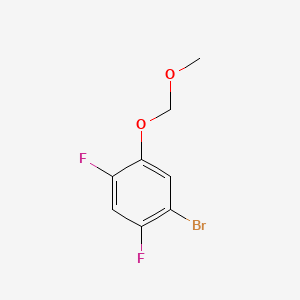
DACN(Tos,Suc-NHS)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
DACN(Tos,Suc-NHS) is a click chemistry reagent containing a cyclic alkyne group . It is used for research purposes only .
Synthesis Analysis
The synthesis of DACN(Tos,Suc-NHS) can be achieved through a two-step reaction process. The first step involves the synthesis of Tosylated DACN, followed by the second step which involves the reaction of Tosylated DACN with Succinimidyl N-hydroxysuccinimide (NHS) to form DACN(Tos,Suc-NHS).Molecular Structure Analysis
DACN(Tos,Suc-NHS) has a unique bent structure due to the alkyne moiety within the ring . The reactivity of an alkyne heavily depends on the electronic and steric characteristics of the substituents as well as structural strain .Chemical Reactions Analysis
DACN(Tos,Suc-NHS) is known for its high reactivity towards cycloaddition reactions . This is due to the unique bent structure of the alkyne moiety within the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of DACN(Tos,Suc-NHS) are essential to understand its function as a biomaterial . The chemistry of each material and its impact on physical properties is crucial .科学的研究の応用
DACN (DACN(Tos,Suc-NHS)) has been studied in several scientific research applications. It has been used as an inhibitor of an enzyme called histone deacetylase (HDAC). HDAC is a key enzyme involved in the regulation of gene expression and has been implicated in the development of cancer. DACN (DACN(Tos,Suc-NHS)) has also been studied for its potential to inhibit the growth of cancer cells. Additionally, it has been studied for its potential to reduce inflammation and for its potential to act as an anti-fungal agent.
作用機序
Target of Action
DACN(Tos,Suc-NHS) is a click chemistry reagent . The primary targets of DACN(Tos,Suc-NHS) are biomolecules that it labels and cross-links. The compound’s role is to act as a molecular connector, facilitating the synthesis of artificial hybrid biomolecules .
Mode of Action
DACN(Tos,Suc-NHS) contains a cyclic alkyne group . This structure allows DACN(Tos,Suc-NHS) to exhibit high reactivity towards cycloaddition reactions. The compound connects to a corresponding molecule via the NHS ester or maleimide unit, followed by connection to a corresponding azido-containing molecule via the DACN unit by copper-free-alkyne-azide-cycloaddition .
Biochemical Pathways
The biochemical pathways affected by DACN(Tos,Suc-NHS) are those involved in the synthesis of artificial hybrid biomolecules . The compound’s action can influence the structure and function of these biomolecules, potentially affecting downstream effects such as cellular processes or interactions with other molecules.
Result of Action
The result of DACN(Tos,Suc-NHS)'s action is the formation of artificial hybrid biomolecules . These biomolecules can have a variety of molecular and cellular effects, depending on their specific structures and functions.
Action Environment
The action of DACN(Tos,Suc-NHS) can be influenced by various environmental factors. For example, the efficiency of the cycloaddition reactions it participates in can be affected by factors such as temperature and the presence of other chemicals. .
実験室実験の利点と制限
The advantages of using DACN (DACN(Tos,Suc-NHS)) in laboratory experiments include the fact that it is a small molecule, making it easy to synthesize and use in experiments. Additionally, it has been found to be a potent inhibitor of HDAC and has been found to be effective in inhibiting the growth of cancer cells. One limitation of using DACN (DACN(Tos,Suc-NHS)) in laboratory experiments is that it is not yet known how it affects other enzymes and proteins.
将来の方向性
The potential future directions for DACN (DACN(Tos,Suc-NHS)) include further research into its mechanism of action and its effects on other enzymes and proteins. Additionally, further research into its potential therapeutic effects and its potential to reduce inflammation could be explored. Additionally, further research into its potential to act as an anti-fungal agent could also be explored. Finally, further research into its potential to be used as a drug delivery system could be explored.
合成法
The synthesis of DACN (DACN(Tos,Suc-NHS)) is a multi-step process that involves the reaction of Tos,Suc with an NHS group. The reaction is carried out in an aqueous solution at a temperature of 70-80°C. First, the Tos,Suc is reacted with an NHS group to form the DACN(Tos,Suc-NHS) compound. This compound is then purified by column chromatography and recrystallized to obtain the desired product.
Safety and Hazards
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[5-(4-methylphenyl)sulfonyl-1,5-diazacyclonon-7-yn-1-yl]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-17-5-7-18(8-6-17)33(30,31)24-15-3-2-13-23(14-4-16-24)19(26)11-12-22(29)32-25-20(27)9-10-21(25)28/h5-8H,4,9-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLMHCPCWLSQNMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCN(CC#CC2)C(=O)CCC(=O)ON3C(=O)CCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![O4-tert-Butyl O6-ethyl 7-oxo-4-azaspiro[2.5]octane-4,6-dicarboxylate](/img/structure/B6286687.png)

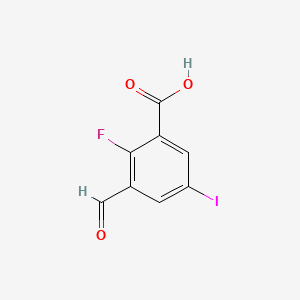
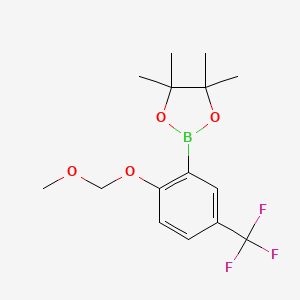
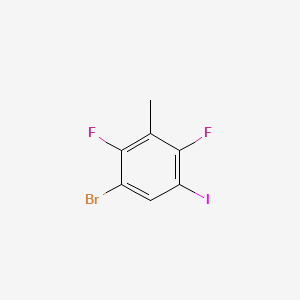

![tert-Butyl N-[2-[2-[2-[tert-butyl(dimethyl)silyl]oxyethoxy]ethylamino]ethyl]-N-methyl-carbamate](/img/structure/B6286748.png)
